Trimebutine-d5

Overview

Description

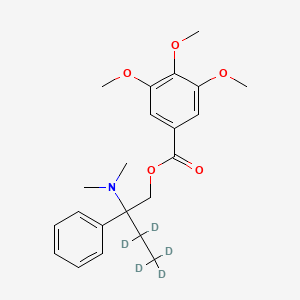

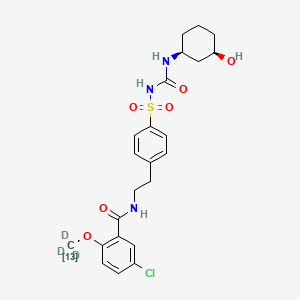

Trimebutine-d5 is a compound with the molecular formula C22H29NO5 . It is also known by other names such as Transacalm-d5 and Cerekinon-d5 . It has a molecular weight of 392.5 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a [3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate . The compound has a complex structure with multiple functional groups, including a phenylbutyl group, a dimethylamino group, and a trimethoxybenzoate group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 392.5 g/mol and a molecular formula of C22H29NO5 . It has a complexity of 466 and a topological polar surface area of 57.2 Ų . The compound has no hydrogen bond donors but has six hydrogen bond acceptors .Scientific Research Applications

Modulation of Gastrointestinal Motility

- Gastrointestinal Disorders Treatment : Trimebutine is known for treating hypermotility and hypomotility disorders of the gastrointestinal (GI) tract, like irritable bowel syndrome. Its dual effects on colonic motility involve inhibition of L-type Ca2+ channels and modulation of BKca currents (Lee & Kim, 2011).

- Influence on Gastrointestinal Peptides : Trimebutine impacts the release of various gastrointestinal peptides, such as motilin, and modulates others like vasoactive intestinal peptide and gastrin. This effect accelerates gastric emptying and modulates colon contractile activity (Delvaux & Wingate, 1997).

Potential in Cancer Treatment

- Anti-tumor Agent for Glioma : Trimebutine demonstrated significant inhibitory effects on glioma cell viability and migration. It promoted apoptosis in glioma cells, downregulated Bcl-2, and upregulated Bax, suggesting its potential as a therapeutic agent in glioma/glioblastoma management (Fan et al., 2018).

Modulation of Opiate Receptors

- Opiate Receptor Interaction : Trimebutine's actions are mediated through its agonist effect on peripheral μ, k, and δ opiate receptors, potentially offering novel therapeutic approaches to treat motility disorders (Collins & Daniel, 1991).

Clinical Efficacy in Gastrointestinal Disorders

- Functional Dyspepsia Treatment : Clinical studies revealed trimebutine's effectiveness in managing acute and chronic abdominal pain in functional bowel disorders, particularly in irritable bowel syndrome (Kardasheva et al., 2018).

Other Notable Studies

- Neuronal Activation Modulation : Trimebutine has been observed to impact spinal neuronal activation in models of noxious somato-visceral stimulus and acute colonic inflammation, supporting its use in abdominal pain therapy in irritable bowel syndrome (Sinniger et al., 2005).

Mechanism of Action

Target of Action

Trimebutine-d5, like its parent compound Trimebutine, primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and visceral sensitivity .

Mode of Action

this compound acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors . This interaction results in the modulation of gastrointestinal peptides release . At high concentrations, this compound inhibits the extracellular Ca2+ influx in smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to regulate the MAPK/ERK and PI3K/AKT signaling pathways . These pathways play a significant role in cell proliferation, migration, and apoptosis . Furthermore, this compound has been found to modulate the release of gastrointestinal peptides such as motilin .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on Trimebutine have shown that it is metabolized into desmethyl-trimebutine, its main active metabolite . The sensitivity of this metabolite in plasma is 20 ng.ml-1, and the analytical method has been proved to be linear for concentrations between 20 ng.ml-1 and 5000 ng.ml-1, with a variability less than 11% .

Result of Action

The molecular and cellular effects of this compound are significant. It has been shown to inhibit cell viability and colony formation, and promote cell apoptosis . This is accompanied by the downregulation of Bcl-2 and upregulation of Bax . Both immunofluorescence staining and western blot results have shown that this compound increases the level of active Caspase-3 .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The actions of Trimebutine-d5 are mediated via an agonist effect on peripheral mu, kappa, and delta opiate receptors and a modulation of gastrointestinal peptides release . This interaction with various enzymes, proteins, and other biomolecules plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has a broad impact on the gastrointestinal tract. It influences cell function by modulating the contractile activity of the colon, accelerating gastric emptying, and inducing premature phase III of the migrating motor complex in the small intestine . It also plays a role in regulating visceral sensitivity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also a multiple-ion channel modulator in the gut .

Temporal Effects in Laboratory Settings

Its well-studied pharmacological safety suggests that it has a stable profile .

Properties

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-WRMAMSRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676179 | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189928-38-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)